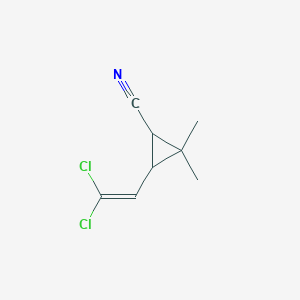

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile

Vue d'ensemble

Description

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile is a chemical compound known for its significant role in the synthesis of various insecticides. This compound is a derivative of cyclopropane and is characterized by the presence of a dichloroethenyl group and a carbonitrile group attached to the cyclopropane ring. It is widely used in the agricultural industry due to its effectiveness in pest control.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile typically involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with various reagents. One common method includes the use of dimethylformamide (DMF) as a solvent and involves multiple steps, including halogen exchange reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of high temperatures and specific catalysts to ensure the efficient conversion of raw materials into the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Activité Biologique

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile, commonly referred to as a derivative of the cyclopropane family, is a chemical compound used primarily in the synthesis of pyrethroid insecticides. Its biological activity is significant in terms of its efficacy against various pests and its potential environmental impacts. This article explores the compound's biological activity through various studies and data sources.

- Molecular Formula : C8H10Cl2O2

- Molecular Weight : 209.07 g/mol

- CAS Number : 55701-07-0

Biological Activity Overview

The biological activity of this compound is primarily characterized by its neurotoxic effects on insects. It operates by modifying sodium channel activity in nerve cells, leading to paralysis and death in target species. This mechanism is central to its use as an insecticide.

The compound acts as a fast-acting neurotoxin in insects. It alters the function of sodium (Na+) channels, which are crucial for nerve impulse transmission. The disruption caused by the compound leads to severe neurological symptoms and ultimately death in insects exposed to it.

Efficacy and Toxicity Studies

Research indicates that the compound exhibits varying levels of efficacy depending on its stereoisomeric form. The (+)-cis isomer has been shown to yield more effective insecticidal esters compared to other forms .

Table 1: Efficacy of Different Isomers

| Isomer Type | Efficacy (%) | Comments |

|---|---|---|

| (+)-cis | 90 | Most effective for insect control |

| (-)-cis | 70 | Moderately effective |

| (+)-trans | 50 | Less effective |

| (-)-trans | 30 | Least effective |

Environmental Impact

The environmental profile of this compound raises concerns regarding its impact on non-target species. Studies have highlighted potential risks to beneficial insects such as honey bees, indicating high toxicity levels upon acute exposure . Furthermore, investigations into its soil metabolism reveal a half-life that suggests persistence in agricultural settings, necessitating careful management practices to mitigate ecological risks.

Case Studies

-

Case Study on Insecticidal Use :

A study evaluated the effectiveness of this compound in controlling aphid populations in potato crops. Results indicated a significant reduction in aphid numbers within 48 hours post-application, underscoring its rapid action . -

Impact on Non-target Species :

Research conducted by the EPA assessed the risk of this compound on terrestrial plants and aquatic ecosystems. Findings revealed that while effective against pests, it poses a risk to non-target plant species and aquatic life due to its toxicity and persistence in the environment .

Propriétés

IUPAC Name |

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-8(2)5(3-7(9)10)6(8)4-11/h3,5-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUWHULRJBGIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C#N)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512528 | |

| Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61820-11-9 | |

| Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.